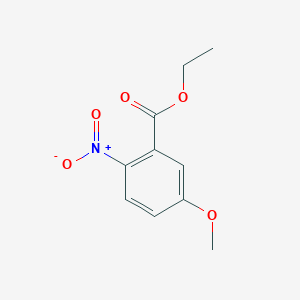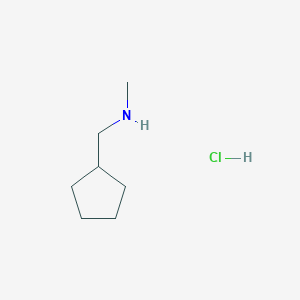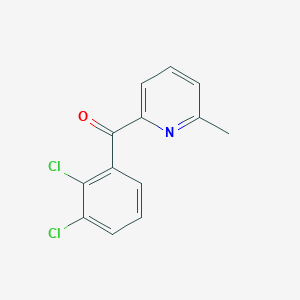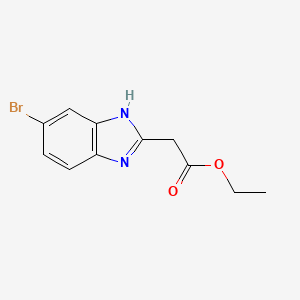
6-甲基-2-(4-戊氧基苯甲酰基)吡啶
描述
6-Methyl-2-(4-pentyloxybenzoyl)pyridine is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.37 g/mol . This compound is known for its unique structural features, which include a pyridine ring substituted with a methyl group at the 6-position and a 4-pentyloxybenzoyl group at the 2-position. It has shown promising biological and analytical properties.
科学研究应用
有机合成
6-甲基-2-(4-戊氧基苯甲酰基)吡啶: 在有机合成中被用作构建复杂分子的构件。 其吡啶核心是一个通用的支架,可以进行各种化学反应,使其在构建具有药理活性的化合物方面具有价值 .
药物化学
在药物化学中,该化合物作为药物候选物的合成前体。 其结构基序存在于许多药物中,对其吡啶环的修饰可以导致具有潜在治疗作用的新化合物 .
材料科学
这种化学物质在材料科学中得到应用,特别是在有机半导体和液晶的开发方面。 其分子结构允许形成有序相,这对于电子和光电子材料至关重要 .
农业化学
在农业化学领域,6-甲基-2-(4-戊氧基苯甲酰基)吡啶正被探索其在合成杀虫剂和除草剂方面的潜在用途。 其与各种生物靶标相互作用的能力可被利用来控制害虫和杂草 .
分析化学
作为一种分析试剂,该化合物可用于开发检测和定量分析物的新的方法。 其化学性质使其能够与金属和其他物质形成络合物,这在色谱法和光谱学中很有用 .
环境科学
在环境科学中,6-甲基-2-(4-戊氧基苯甲酰基)吡啶的衍生物可能会因其对生态系统的影响而被研究。 了解其降解产物以及与环境因素的相互作用对于评估其安全性及生态效应至关重要 .
生物活性化合物开发
吡啶衍生物因其生物活性而受到研究。 它可以被掺入表现出抗菌、抗真菌或杀虫活性的化合物中,有助于开发新的生物活性材料 .
化学传感器设计
最后,该化合物的结构特征使其适合化学传感器的设计。 这些传感器可以检测特定离子或分子的存在,这在环境监测和诊断等各个领域都很重要 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-pentyloxybenzoyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for 6-Methyl-2-(4-pentyloxybenzoyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反应分析
Types of Reactions
6-Methyl-2-(4-pentyloxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
- Substitution
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
属性
IUPAC Name |
(6-methylpyridin-2-yl)-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-13-21-16-11-9-15(10-12-16)18(20)17-8-6-7-14(2)19-17/h6-12H,3-5,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSPPGAUNMOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218666 | |
| Record name | (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187170-50-8 | |
| Record name | (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801218666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




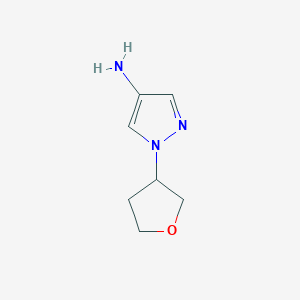

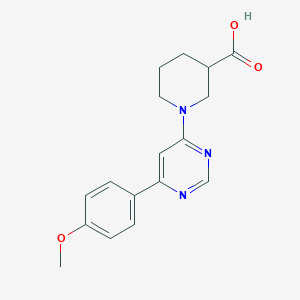
![4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B1454128.png)
![1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1454129.png)
